2,4-Dimethylphenylboronic acid
Overview
Description
2,4-Dimethylphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO2 . It is a derivative of phenylboronic acid, where two methyl groups are substituted at the 2 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylboronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of 2,4-dimethylphenyl halides with diboronic acid or bis(pinacolato)diboron in the presence of a palladium catalyst.
Lithiation-Borylation: This method involves the lithiation of 2,4-dimethylbenzene followed by reaction with a boron source such as trimethyl borate or boron trichloride.
Industrial Production Methods: Industrial production typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include:
Catalysts: Palladium-based catalysts.
Solvents: Tetrahydrofuran or dimethylformamide.
Temperature: Typically between 50-100°C.
Purification: Crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2,4-dimethylphenylboronic acid, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can undergo oxidation to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation.
Solvents: Tetrahydrofuran, dimethylformamide, or water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
2,4-Dimethylphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Research: Utilized in the development of boron-containing compounds for biological studies.
Mechanism of Action
The primary mechanism of action for 2,4-dimethylphenylboronic acid is through its role in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methyl groups, making it less sterically hindered.
2,4,6-Trimethylphenylboronic Acid: Contains an additional methyl group, increasing steric hindrance.
4-Methylphenylboronic Acid: Only one methyl group at the 4 position.
Uniqueness: 2,4-Dimethylphenylboronic acid is unique due to its specific substitution pattern, which provides a balance between reactivity and steric hindrance. This makes it particularly useful in selective coupling reactions where control over the reaction environment is crucial.
Properties
IUPAC Name |
(2,4-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONHSPZXLFWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400738 | |
Record name | 2,4-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55499-44-0 | |
Record name | B-(2,4-Dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55499-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dimethylphenylboronic acid interact with saccharides, and what are the analytical implications?
A1: this compound exhibits stereospecific reactivity towards hydroxyl groups present in saccharides. [] This interaction leads to the formation of negatively charged boronate ions. These ions are detectable through mass spectrometry, providing a distinct signal for each saccharide. The different stereochemical arrangements of hydroxyl groups in epimeric sugars influence the abundance of specific boronate ions observed. [] This difference in ion abundance enables the differentiation between epimers of mono- and disaccharides using mass spectrometry.
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